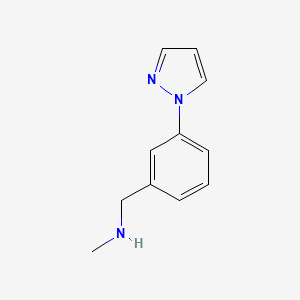

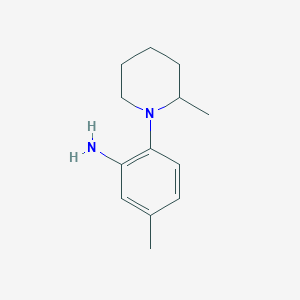

1-(3-(1H-Pyrazol-1-yl)phenyl)-N-methylmethanamine

Overview

Description

“[3-(1H-Pyrazol-1-yl)phenyl]methanol” is a unique chemical provided to early discovery researchers . It has an empirical formula of C10H10N2O and a molecular weight of 174.20 .

Synthesis Analysis

Pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach .Molecular Structure Analysis

The SMILES string for this compound is OCC1=CC=CC(N2C=CC=N2)=C1 . The InChI is 1S/C10H10N2O/c13-8-9-3-1-4-10(7-9)12-6-2-5-11-12/h1-7,13H,8H2 .Physical And Chemical Properties Analysis

This compound is a solid . It has a molecular weight of 174.20 .Scientific Research Applications

Fluorescent Probes and Sensors

N-methyl-1-[3-(1H-pyrazol-1-yl)phenyl]methanamine and its derivatives have been explored as fluorescent probes due to their unique optical properties. When an electron-withdrawing group is attached to acetophenone (as seen in compound 5i), these compounds exhibit color changes from orange-red to cyan in different solvents. Notably, compound 5i serves as a metal ion fluorescent probe with excellent selectivity for detecting silver ions (Ag⁺) .

Antidepressant and Anticonvulsant Activities

Pyrazoline derivatives, including N-methyl-1-[3-(1H-pyrazol-1-yl)phenyl]methanamine, have shown promise in medicinal applications. They are used as antidepressants, anticonvulsants, and antihypertensive drugs. These compounds exhibit good activities against depression, epilepsy, and hypertension .

Antibacterial and Anticancer Properties

Researchers have investigated pyrazoline derivatives for their antibacterial and anticancer potential. These compounds demonstrate activity against bacterial strains and cancer cells. Their diverse chemical structures make them interesting candidates for drug development .

Photoluminescent Materials

1,3,5-Triarylpyrazoline compounds, including N-methyl-1-[3-(1H-pyrazol-1-yl)phenyl]methanamine, exhibit excellent fluorescence properties. They can be used as photoluminescent materials, organic nonlinear optical materials, and photorefractive materials .

Textile Industry Applications

Triarylpyrazoline compounds have found use as fluorescent whitening agents in the textile industry. Their ability to enhance the brightness of textiles makes them valuable additives .

High-Tech Fields: Laser Dyes and Probes

In recent years, these compounds have gained prominence in high-tech applications. They serve as laser dyes and fluorescent probes, contributing to advancements in fields such as photonics and biotechnology .

Safety and Hazards

properties

IUPAC Name |

N-methyl-1-(3-pyrazol-1-ylphenyl)methanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3/c1-12-9-10-4-2-5-11(8-10)14-7-3-6-13-14/h2-8,12H,9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFVGTYGFGWZNSC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

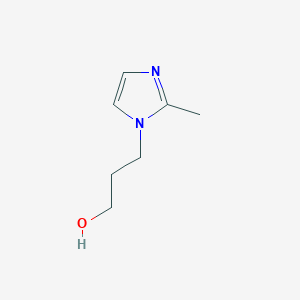

CNCC1=CC(=CC=C1)N2C=CC=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[1-(1-Methyl-1H-indol-3-YL)ethyl]amine hydrochloride](/img/structure/B3022255.png)

![{[2-(3-Methoxyphenyl)-1,3-thiazol-5-yl]methyl}amine dihydrochloride](/img/structure/B3022256.png)

![4-{[1-methyl-3-(piperidin-1-ylcarbonyl)-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl]methyl}benzoic acid](/img/structure/B3022257.png)

![Methyl [1-(4-fluorobenzoyl)piperidin-4-yl]acetate](/img/structure/B3022261.png)

![3-[(4-Methylphenyl)amino]cyclohex-2-en-1-one](/img/structure/B3022262.png)

![4-methyl-2-[4-(trifluoromethyl)phenyl]benzoic Acid](/img/structure/B3022264.png)